Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)- is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring fused to an isoquinoline ring, with hydroxyl groups at positions 7 and 12, and a phenylmethyl group at position 2. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)- typically involves multicomponent reactions utilizing 2-naphthol as a starting material. The electron-rich aromatic framework of 2-naphthol, with multiple reactive sites, allows it to participate in various organic transformations. One common synthetic route involves the condensation of 2-naphthol with aryl or heteroaryl aldehydes in the presence of ammonia at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multicomponent reactions are often employed to achieve efficient and eco-friendly synthesis. These methods aim to minimize waste and reduce the use of hazardous reagents, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups at positions 7 and 12 can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .
Scientific Research Applications
Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential antimicrobial, antitumor, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and materials with specific properties.
Mechanism of Action
The mechanism of action of Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups and aromatic rings allow it to form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its antimicrobial or antitumor activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and naphthol-based heterocycles, such as:
Isoquinoline: A simpler structure with a single isoquinoline ring.
2-Naphthol: A precursor used in the synthesis of various heterocyclic compounds.
Quinoline: Another heterocyclic compound with a structure similar to isoquinoline but with different properties.
Uniqueness
Naphth(2,3-h)isoquinoline-7,12-diol, 1,2,3,4,7,12-hexahydro-2-(phenylmethyl)- is unique due to its fused ring structure, which combines the properties of both naphthalene and isoquinoline. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
80641-40-3 |
---|---|
Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-benzyl-3,4,7,12-tetrahydro-1H-naphtho[2,3-h]isoquinoline-7,12-diol |
InChI |
InChI=1S/C24H23NO2/c26-23-18-8-4-5-9-19(18)24(27)22-20(23)11-10-17-12-13-25(15-21(17)22)14-16-6-2-1-3-7-16/h1-11,23-24,26-27H,12-15H2 |
InChI Key |
WDBPFTQKJYIDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC3=C2C(C4=CC=CC=C4C3O)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.